1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-17(2)24(29)28-14-6-10-19-15-21(12-13-23(19)28)27-25(30)26-16-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFETYKFHLKTCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The naphthalen-1-ylmethyl group in the target compound confers higher lipophilicity (clogP ~5.2 estimated) compared to the thiophen-2-ylmethyl (clogP ~3.8) and dimethoxyphenyl (clogP ~3.5) analogs. This property may enhance tissue penetration but necessitate formulation adjustments for bioavailability .
Biological Activity: Thiophene-containing analogs (e.g., Analog 2) are often explored in antiviral or anticancer research due to sulfur’s role in modulating electron density and interacting with cysteine residues in proteins .
Synthetic Complexity :
- The tert-butyl and triazolo-pyridine groups in Analog 5 increase synthetic complexity, requiring multi-step protocols, whereas the target compound and its closer analogs (e.g., Analog 2) are more straightforward to synthesize .
Research Findings and Data Gaps
While the provided evidence lacks explicit bioactivity or pharmacokinetic data for the target compound, structural comparisons highlight critical trends:
- Solubility Challenges : Naphthalene derivatives often require co-solvents or prodrug strategies for in vivo applications, whereas thiophene or dimethoxyphenyl analogs are more amenable to aqueous formulations .
- Safety Profiles : Analog 3’s safety guidelines (e.g., P210: "Avoid heat/sparks") suggest reactive intermediates or instability under stress conditions, a consideration for scaling up the target compound’s synthesis .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the tetrahydroquinoline core and urea linkage. Key signals include:
- Naphthalen-1-ylmethyl protons (δ 4.3–4.5 ppm, singlet) .
- Isobutyryl carbonyl (δ 170–172 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~437.5 g/mol) and detects impurities .
- X-ray Crystallography : Resolves conformational preferences of the naphthalene moiety and hydrogen-bonding patterns in the urea group .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Advanced Research Question
SAR strategies for this compound class focus on:
- Substituent variations : Compare analogs with different acyl groups (e.g., cyclopropanecarbonyl vs. isobutyryl) to assess impacts on target binding .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with RET kinase or other targets .
- Bioisosteric replacement : Replace naphthalen-1-ylmethyl with thiophene or methoxyphenyl groups to evaluate changes in lipophilicity and potency .
Data Interpretation : Tabulate IC values against kinase panels and correlate with computational binding scores to prioritize derivatives .
How should researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies in activity (e.g., RET inhibition vs. off-target effects) may arise from:
- Assay variability : Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
- Compound stability : Perform stability studies (HPLC monitoring under physiological pH/temperature) to rule out degradation artifacts .
- Cellular context : Compare activity in cell lines with varying RET expression levels to confirm target specificity .
Mitigation : Use standardized protocols (e.g., ATP concentration, incubation time) and include positive controls (e.g., selpercatinib) .
What computational approaches are recommended for predicting metabolic pathways and toxicity?
Advanced Research Question
- Metabolite prediction : Use Schrödinger’s BioLuminate or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of naphthalene or urea cleavage) .
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts .
- DMPK modeling : Simulate pharmacokinetics (e.g., half-life, C) using GastroPlus, incorporating logP (predicted ~3.2) and solubility data .
What strategies are effective for improving solubility and bioavailability?
Advanced Research Question
- Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Nanoformulation : Develop liposomal or PEGylated nanoparticles to improve circulation time .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the tetrahydroquinoline nitrogen for pH-dependent release .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Western blotting : Monitor RET phosphorylation downstream (e.g., ERK/AKT pathways) in dose-response studies .
- CRISPR knockouts : Use RET-deficient cell lines to verify on-target effects .
What experimental designs are optimal for in vivo efficacy studies?
Advanced Research Question
- Xenograft models : Administer compound (10–50 mg/kg, oral) in mice with RET-driven tumors (e.g., TT medullary thyroid carcinoma) .
- Pharmacodynamic markers : Collect tumor biopsies to assess RET inhibition via phospho-RET ELISA .
- Toxicokinetics : Monitor plasma levels (LC-MS/MS) and organ histopathology to establish therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
